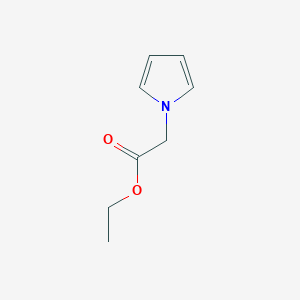

ethyl 1H-pyrrol-1-ylacetate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 1H-pyrrol-1-ylacetate can be synthesized through various methods. One common approach involves the reaction of pyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

化学反应分析

Cyclization Reactions

Ethyl 1H-pyrrol-1-ylacetate participates in cyclization reactions to form fused heterocyclic systems:

- Pyrrolo[1,2-a]pyrazine Formation :

Reacting 2-formylpyrrole derivatives with this compound in the presence of ammonium acetate and DMFDMA yields pyrrolo[1,2-a]pyrazines. This one-step process achieves moderate-to-high yields (57–80%) depending on substituents .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₄OAc, DMFDMA, rt → 80°C | Pyrrolo[1,2-a]pyrazine derivatives | 57–80% |

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution, enabling functional group interconversion:

- Amidation : Hydrolysis of ethyl esters (e.g., 54–56 ) with LiOH followed by reaction with amines produces amides (e.g., 3–14 ) .

- Suzuki–Miyaura Coupling : Aryl boronic acids react with brominated derivatives (e.g., 56 ) under palladium catalysis to form biaryl compounds (e.g., 57 ) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester → Amide | LiOH (aq), NH₂R | Substituted amides | 72–88% | |

| Suzuki Coupling | Pd(PPh₃)₄, p-tolylboronic acid | Biaryl derivatives | 46–62% |

Ester Hydrolysis

The ethyl ester moiety is hydrolyzed to carboxylic acids under basic conditions:

- LiOH-Mediated Hydrolysis : Ethyl 2-(5-methyl-1H-pyrrol-2-yl)acetate converts to its carboxylic acid form with 72% yield .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-(5-methyl-pyrrolyl)acetate | LiOH, H₂O, rt | 2-(5-Methyl-pyrrolyl)acetic acid | 72% |

Dimerization

Under acidic or Lewis acid catalysis, vinylpyrrole derivatives dimerize:

- Friedel-Crafts Dimerization : 1-Vinylpyrroles dimerize using Me₃SiCl or HCl to form 5-[1-(1H-pyrrol-1-yl)ethyl]-1-vinyl-1H-pyrroles (38.9–53% yield) .

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Me₃SiCl (2%) | 20°C, 24 h | Dimeric pyrrole derivatives | 38–53% |

Pyrolysis

Thermal decomposition generates smaller pyrrole fragments:

- At 400°C, ethyl pyrrole esters decompose to form methyl- and ethyl-substituted pyrroles (e.g., 1-ethyl-2,5-dimethyl-1H-pyrrole) .

| Temperature | Major Products Formed | Yield | Source |

|---|---|---|---|

| 400°C | 1-Ethyl-2,5-dimethyl-1H-pyrrole | 10.12% |

科学研究应用

Organic Synthesis

Ethyl 1H-pyrrol-1-ylacetate is widely utilized in organic synthesis due to its ability to undergo various chemical reactions. It can be synthesized through the reaction of pyrrole with ethyl bromoacetate, typically involving bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. This compound serves as a precursor for the synthesis of:

- Pyrrole derivatives : These derivatives have applications in pharmaceuticals and agrochemicals.

- Natural products : this compound can be transformed into complex natural products through multi-step synthesis pathways.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of new therapeutic agents. It has been identified as a key component in the synthesis of biologically active compounds, including:

- Antibiotics : Compounds derived from this ester exhibit antibacterial properties.

- Anti-inflammatory drugs : Pyrrole-based molecules have shown efficacy in reducing inflammation and pain.

- Antitumor agents : Research indicates that certain derivatives may inhibit cancer cell growth .

Case Study: Pyrrole-Motif Therapeutics

Research has demonstrated that pyrrole motifs are integral to the design of novel therapeutic agents. For instance, synthetic pathways involving this compound have led to the development of pyrrole-fused piperazinones, which exhibit significant anti-cancer activity .

Material Science

The compound's unique properties also find applications in material science. This compound is used in:

- Polymer synthesis : It acts as a monomer for creating polymers with specific functionalities.

- Catalysis : Pyrrole derivatives are employed as catalysts in various chemical reactions, enhancing reaction rates and selectivity .

Data Tables

| Application Area | Specific Applications | Biological Activity |

|---|---|---|

| Organic Synthesis | Synthesis of pyrrole derivatives | Building blocks for pharmaceuticals |

| Medicinal Chemistry | Development of antibiotics, anti-inflammatory drugs | Antibacterial and anti-cancer properties |

| Material Science | Polymerization processes | Catalysts for chemical reactions |

作用机制

The mechanism of action of ethyl 1H-pyrrol-1-ylacetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Ethyl 1H-pyrrol-1-ylacetate can be compared with other pyrrole derivatives such as:

- Mthis compound

- Propyl 1H-pyrrol-1-ylacetate

- Butyl 1H-pyrrol-1-ylacetate

These compounds share similar structural features but differ in their alkyl chain length, which can influence their physical and chemical properties. This compound is unique due to its specific balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .

生物活性

Ethyl 1H-pyrrol-1-ylacetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

This compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with acetic acid or its derivatives. The synthesis typically yields high purity and efficiency, making it suitable for further biological evaluations. For instance, a study demonstrated an efficient synthesis route that resulted in a significant yield of related pyrrole compounds, which are precursors for further modifications to enhance biological activity .

Antimicrobial Activity

One of the most notable activities of this compound is its antimicrobial properties. Research has shown that derivatives of pyrrole compounds exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For example, studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial activity against Staphylococcus aureus and Acinetobacter baumannii, which are known for their antibiotic resistance .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| This compound | Acinetobacter baumannii | < 5 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Compounds derived from pyrrole structures were tested against several Candida species, demonstrating effective inhibition of yeast growth. Notably, certain derivatives inhibited ergosterol synthesis in Candida glabrata, a critical component of fungal cell membranes .

Table 2: Antifungal Activity Against Candida Species

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | < 15 |

| This compound | Candida krusei | < 20 |

Antidiabetic Effects

Research has also indicated potential antidiabetic effects associated with pyrrole derivatives. In particular, compounds similar to this compound have been evaluated for their ability to lower blood glucose levels in diabetic models. The findings suggest that specific structural modifications may enhance these effects, highlighting the importance of SAR in drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the pyrrole ring can lead to enhanced or diminished biological effects:

Key Findings:

- Substituents at the C2 position often increase antibacterial potency.

- Alkyl chain length and branching impact the overall efficacy against resistant bacterial strains.

- The presence of electron-withdrawing groups generally enhances activity against fungal pathogens.

Case Studies

Several studies have focused on optimizing pyrrole compounds for improved biological activity:

- Antibacterial Optimization : A study synthesized a series of pyrrole derivatives and tested them against multi-drug resistant bacteria. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of standard antibiotics .

- Antifungal Efficacy : Another investigation assessed the antifungal properties of various pyrrole-based enaminones against resistant strains of Candida. The study found that specific structural features correlated with increased inhibition rates .

属性

IUPAC Name |

ethyl 2-pyrrol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYRQFECVTJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325617 | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-67-5 | |

| Record name | 5145-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC513164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。